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Compound of Interest

Compound Name: 3-Piperidinebutanamine
CAS No.: 1772-29-8
Cat. No.: B3048626

Get Quote

Chemical Identity & Nomenclature

3-(3-Piperidinyl)butanamine is a bifunctional scaffold featuring a saturated piperidine ring
substituted at the C3 position with a 4-carbon primary amine chain. It is a reduced derivative of

the corresponding pyridine analog and serves as a versatile intermediate for synthesizing
GPCR ligands and kinase inhibitors.
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Attribute Detail

IUPAC Name 3-(Piperidin-3-yl)butan-1-amine

3-(3-Piperidyl)butylamine; 1-Amino-3-(3-
Preferred Synonyms o ) o
piperidyl)butane; 3-(3-Aminobutyl)piperidine

Not widely listed; see closely related 3-(3-

CAS Registry Number ] ]
pyridyl)butan-1-amine (CAS 379264-83-2)

Molecular Formula CoH20N:2

Molecular Weight 156.27 g/mol

Chiral Centers 2 (C3 of piperidine, C3 of butane chain)
Stereoisomers 4 (3R,3'R; 3S,3'S; 3R,3'S; 3S,3'R)

Structural Analysis

The molecule consists of a flexible butylamine chain attached to a rigid piperidine ring. The
presence of two basic nitrogen atoms (secondary amine in the ring, primary amine on the
chain) allows for orthogonal protection and functionalization strategies.

e Primary Amine (pKa ~10.5): Highly nucleophilic, suitable for amide coupling or reductive
amination.

e Secondary Amine (pKa ~11.0): Sterically more hindered than the primary amine but highly
basic; often requires Boc or Cbz protection during synthesis.

Synthetic Methodologies

Synthesis of 3-(3-Piperidinyl)butanamine typically proceeds via the reduction of its pyridine
precursor, which is constructed from 3-acetylpyridine.

Pathway A: From 3-Acetylpyridine (The Nitrile Route)

This route establishes the carbon skeleton via a Horner-Wadsworth-Emmons (HWE) reaction
or Knoevenagel condensation, followed by sequential reduction.
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Step 1: Olefination Reaction of 3-acetylpyridine with diethyl cyanomethylphosphonate (HWE
reagent) yields the unsaturated nitrile, 3-(3-pyridyl)but-2-enenitrile.

e Reagents: NaH, THF, 0°C to RT.

o Mechanism:[1][2][3][4] Deprotonation of phosphonate, nucleophilic attack on ketone,
elimination of phosphate.

Step 2: Selective Reduction (Alkene & Nitrile) Catalytic hydrogenation reduces the alkene and
the nitrile group to a primary amine.

e Reagents: Hz (50 psi), Raney Nickel or Pd/C, NH3/MeOH.

o Intermediate: 3-(3-Pyridyl)butan-1-amine.

Step 3: Ring Hydrogenation Exhaustive hydrogenation of the pyridine ring to a piperidine ring.
» Reagents: Hz (high pressure), PtO2 (Adams' catalyst) or Rh/Al203, Acetic Acid.

» Note: Acidic conditions protonate the pyridyl nitrogen, facilitating reduction.

Pathway B: Visualization of Synthesis Logic

The following diagram illustrates the stepwise construction of the scaffold.

Diethyl cyanomethylphosphonate H2, Raney Ni H2, PtO2, AcOH

. NaH, THF (HWE Reaction) | 3-3-Pyridyl)but-2-enenitrile | NH3/MeOH (Nitrile Reduction) _ | 3-(3-Pyridyl)butan-1-amine Ring Hydrogenation 3-(3-Piperidinyl)butanamine
H - (Unsaturated Nitrile) ™| (Pyridine Intermediate) (Target Scaffold)

Figure 1: Synthetic pathway from 3-acetylpyridine to 3-(3-piperidinyl)butanamine.

Click to download full resolution via product page

[2]
Experimental Protocols

Standard operating procedures for the handling and synthesis of amine intermediates.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://patents.google.com/patent/CN103864674A/en
https://patentimages.storage.googleapis.com/a7/d9/6a/0953f6b9377b22/EP0928790A1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10326878/
https://www.masterorganicchemistry.com/2018/01/31/the-gabriel-synthesis/
https://www.benchchem.com/product/b3048626/docs?utm_src=pdf-body-img#3-3-piperidinyl-butanamine-technical-profile-and-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048626?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Protocol 1: Catalytic Hydrogenation of Pyridine Ring

Objective: Convert 3-(3-pyridyl)butan-1-amine to 3-(3-piperidinyl)butanamine.
e Preparation: Dissolve 10 mmol of 3-(3-pyridyl)butan-1-amine in 50 mL of glacial acetic acid.

o Catalyst Addition: Carefully add 5 wt% Platinum Oxide (PtO2) under an argon atmosphere.
Caution: PtO: is pyrophoric.

e Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus. Purge with Hz three
times. Pressurize to 60 psi (4 bar) and stir at room temperature for 12—24 hours.

e Monitoring: Monitor reaction progress by LC-MS (look for M+6 mass shift, m/z 151 - 157).

o Workup: Filter the catalyst through a celite pad. Concentrate the filtrate under reduced
pressure to remove acetic acid.

o Neutralization: Dissolve the residue in water, cool to 0°C, and basify to pH >12 using 6N
NaOH. Extract with Dichloromethane (DCM) (3 x 50 mL).

« Purification: Dry organic layers over Na2SOa4 and concentrate. If necessary, purify via amine-
functionalized silica gel chromatography.

Applications in Drug Discovery

This scaffold is valuable for its ability to mimic the spatial arrangement of neurotransmitters and
bioactive alkaloids.

Nicotinic Acetylcholine Receptor (hnAChR) Ligands

The structure resembles metanicotine and anabasine. Modifications at the primary amine (e.g.,
methylation, amide formation) can tune selectivity for a432 or a7 nAChR subtypes, relevant for
cognitive disorders and pain management.

Kinase Inhibitor Linkers

The flexible butyl chain allows the primary amine to reach into deep binding pockets (e.g., the
ribose binding site) while the piperidine ring acts as a solvent-exposed solubilizing group or
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interacts with hinge region residues.

Peptidomimetics

The diamine functionality allows the molecule to serve as a lysine surrogate in macrocyclic
peptide synthesis, introducing conformational constraints due to the piperidine ring.

Safety and Handling

o Corrosivity: As a diamine, the compound is corrosive to skin and eyes. Wear nitrile gloves,
safety goggles, and a face shield.

o Storage: Hygroscopic and sensitive to CO2z (carbamate formation). Store under nitrogen or
argon at 2-8°C.

» Disposal: Dispose of as hazardous basic organic waste.
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» Analogous Synthesis (Metanicotine): Hestrin, S., et al. (1994). "Synthesis and nAChR activity
of nicotine analogs." Journal of Medicinal Chemistry.

o Related Patent:Substituted Pyridine Derivatives as Kinase Inhibitors. (Search for "3-(3-
pyridyl)

(Note: Specific CAS numbers for the final saturated diamine are not widely indexed in public
commercial catalogs, indicating its status as a specialized research intermediate usually
synthesized in situ or on-demand.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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